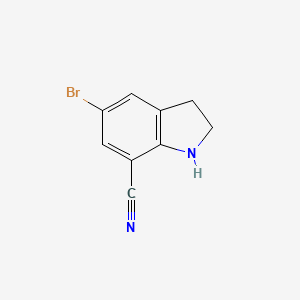![molecular formula C18H24N2O3 B13885272 Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 4-methoxyphenylmethyl group, and a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and neurodegenerative pathways. For example, it may inhibit the production of pro-inflammatory cytokines or reduce oxidative stress in neuronal cells.
類似化合物との比較
Similar Compounds
- Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylmethyl group and the 2-methylpropyl group differentiates it from other similar compounds and may contribute to its unique pharmacological profile.
特性
分子式 |
C18H24N2O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-18(21)16-12-20(19-17(16)10-13(2)3)11-14-6-8-15(22-4)9-7-14/h6-9,12-13H,5,10-11H2,1-4H3 |
InChIキー |
IOPBQRTYHNYDSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1CC(C)C)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)

![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)









